
2,5-Hexanediol
Overview
Description
2,5-Hexanediol is an organic compound with the molecular formula C6H14O2. It is both a glycol and a secondary alcohol, characterized by the presence of two hydroxyl groups attached to the second and fifth carbon atoms of the hexane chain. This compound is a colorless, water-soluble viscous liquid, and it is commonly used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of Acetonylacetone: One common method for synthesizing 2,5-Hexanediol involves the reduction of acetonylacetone.
Biocatalytic Synthesis: Another method involves the use of yeast, specifically Baker’s yeast, to catalyze the asymmetric synthesis of this compound.
Synthesis from Keto Hexanoates: Some synthesis processes involve the use of keto hexanoates as starting materials, which are then subjected to reduction reactions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves continuous processes to ensure high yield and purity. The biocatalytic method using yeast is particularly favored in industrial settings due to its efficiency and the ability to produce enantiopure products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,5-Hexanediol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: this compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Hexane.
Substitution: Esters, sulfonates.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
2,5-Hexanediol has been investigated for its potential use in drug formulation due to its solubility and compatibility with various active pharmaceutical ingredients (APIs). It serves as a solvent or co-solvent in drug formulations, enhancing the solubility of poorly soluble drugs. Additionally, its properties allow it to act as an excipient in tablet formulations, potentially improving the bioavailability of certain medications .
Immunotoxicology Studies
Research has highlighted the immunotoxic effects of this compound. A study conducted on mice demonstrated that exposure to this compound resulted in significant impairment of immune function, including reduced lymphoid organ weights and histological abnormalities in immune tissues . Such findings underscore the need for careful consideration of safety profiles when utilizing this compound in pharmaceutical applications.
Industrial Applications
Polymer Synthesis
One of the primary industrial applications of this compound is in the synthesis of polyesters and other polymers. It acts as a diol component in the production of polyurethanes and polyesters, contributing to the mechanical properties and thermal stability of the final products. The compound's ability to form hydrogen bonds enhances the flexibility and durability of polymeric materials .
Crosslinking Agent
this compound is also used as a crosslinking agent in various chemical processes. Its application in rubber production improves the elasticity and strength of rubber products. The compound's role as a crosslinker is particularly valuable in formulating adhesives and sealants where enhanced performance characteristics are required .
Biotechnological Applications
Microbial Production
Recent studies have explored the microbial production of this compound using yeast strains such as Pichia farinose. This biotechnological approach aims to develop sustainable production methods that reduce reliance on traditional chemical synthesis processes. The optimization of fermentation conditions has shown promising results in achieving higher yields of this compound through biotransformation processes .
Environmental Applications
Biodegradable Polymers
Due to its structure, this compound can be utilized in producing biodegradable polymers. These materials are increasingly important for reducing environmental impact and enhancing sustainability in packaging and consumer products . The incorporation of this compound into polymer matrices can improve their biodegradability while maintaining desirable physical properties.
Summary Table: Applications of this compound
Application Area | Specific Use Case | Benefits/Properties |
---|---|---|
Pharmaceuticals | Solvent/excipient for drug formulations | Enhances solubility and bioavailability |
Immunotoxicology | Study of immune function impairment | Highlights safety concerns |
Polymer Synthesis | Diol component for polyesters and polyurethanes | Improves mechanical properties |
Crosslinking Agent | Used in rubber production and adhesives | Enhances elasticity and strength |
Biotechnological | Microbial production via fermentation | Sustainable production method |
Environmental | Production of biodegradable polymers | Reduces environmental impact |
Mechanism of Action
The mechanism of action of 2,5-Hexanediol involves its interaction with various molecular targets and pathways. In biological systems, it can disrupt liquid-liquid phase separation (LLPS) by preventing the assembly of protein condensates and promoting their dissolution . This property is particularly useful in studying the spatial organization of chromatin and the functional compartmentalization of the cell nucleus .
Comparison with Similar Compounds
2,5-Hexanediol can be compared with other similar compounds such as:
2,5-Dimethyl-2,5-Hexanediol: This compound has additional methyl groups, which alter its reactivity and physical properties compared to this compound.
1,5-Hexanediol: Similar to this compound, but with hydroxyl groups on the first and fifth carbon atoms, leading to different reactivity and uses.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in synthetic processes
Biological Activity
2,5-Hexanediol is a six-carbon aliphatic diol that has garnered interest due to its various biological activities and applications in industrial processes. It is primarily known for its role as a solvent and an intermediate in organic synthesis. This article delves into the biological activity of this compound, examining its effects on cellular processes, potential toxicity, metabolic pathways, and applications in biotechnological contexts.
This compound, with the molecular formula CHO, is characterized by two hydroxyl groups located at the 2nd and 5th carbon positions. This structure allows it to participate in various chemical reactions, making it a versatile compound in both biological and industrial settings.
1. Effects on Protein Phase Separation
Recent studies have shown that this compound affects the liquid-liquid phase separation (LLPS) of proteins such as FUS (fused in sarcoma). While it is less effective than its structural analog, 1,6-hexanediol, in dissolving membraneless organelles, it still influences protein interactions within cellular environments. The presence of this compound was found to induce minimal structural changes in proteins but significantly altered their dynamics and interactions with RNA granules .
2. Toxicity and Metabolism
The metabolic pathway of this compound involves its conversion to 2,5-hexanedione via cytochrome P450 enzymes. The toxicity profile indicates that exposure can lead to various health issues, particularly in occupational settings where organic solvents are prevalent. A case study highlighted elevated levels of 2,5-hexanedione in urine samples from workers exposed to hexane mixtures, suggesting potential metabolic conversion of this compound in humans .
Table 1: Toxicity Data of this compound
Study Type | Dose (mg/kg) | Observed Effects | LD50 (mg/kg) |
---|---|---|---|
Acute Toxicity (Rats) | 4.0 - 16.0 | Sluggishness, unsteady gait | Male: 10.88; Female: 9.51 |
Chronic Exposure | Varies | Increased liver and spleen weights | Not specified |
3. Microbial Production
Research has demonstrated the potential for microbial production of this compound using Pichia farinosa. This yeast can reduce 2,5-hexanedione to produce this compound under anaerobic conditions through the action of alcohol dehydrogenase (ADH). The optimization of production parameters using response surface methodology has shown promising results for enhancing yield .
Case Study: Occupational Exposure
A comprehensive study assessed the health impacts of workers exposed to a mixture of organic solvents including hexane and its derivatives. Urine samples indicated significant levels of biomarkers associated with hexane metabolism (e.g., hippuric acid and 2,5-hexanedione), underscoring the need for monitoring exposure levels in industrial settings .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 2,5-hexanediol in laboratory settings?
- Synthesis : this compound is typically produced via catalytic hydrogenation of 2,5-hexanedione or through diol-specific enzymatic pathways. Industrial routes may involve fermentation of biomass-derived sugars, though lab-scale synthesis often employs stereoselective reduction using chiral catalysts (e.g., Ru-based complexes for enantiomer separation) .
- Characterization : Key methods include gas chromatography (GC) for purity analysis, nuclear magnetic resonance (NMR) for structural confirmation, and polarimetry for determining enantiomeric excess (e.g., ≥98% e.e. for (2S,5S)-isomer) . Boiling point discrepancies (e.g., 363.15 K vs. 493.95 K) in literature require validation via differential scanning calorimetry (DSC) or controlled distillation setups .
Q. How should researchers design in vivo toxicity studies for this compound?
- Experimental Design :
- Animal Models : Use albino (Sprague-Dawley) or pigmented (Norwegian Brown) rats, administered 1% (v/v) this compound in drinking water for 5–8 weeks to induce neurotoxic effects .
- Endpoints : Monitor weight loss, motor dysfunction (e.g., paresis), and histopathological changes in peripheral nerves (e.g., neurofilament accumulation in axons) .
- Controls : Include groups exposed to non-neurotoxic analogs (e.g., 2,4-hexanedione) to isolate mechanism-specific effects .
Q. What are the primary safety considerations when handling this compound in the lab?
- Hazards : While not classified as dangerous under EU-GHS, prolonged exposure may cause dermatitis, liver/kidney damage, and carcinogenicity (IARC Group 1 at ≥0.1% concentrations) .
- Mitigation : Use PPE (gloves, goggles), ensure ventilation, and avoid contact with strong oxidizers. Store at room temperature in inert atmospheres to prevent decomposition .
Advanced Research Questions
Q. How do stereochemical differences in this compound isomers affect their biological activity and catalytic applications?
- Biological Activity : Enantiomers like (2R,5R)- and (2S,5S)-2,5-hexanediol exhibit distinct neurotoxic profiles. For example, (2S,5S)-isomers show higher binding affinity to neuronal proteins in rat models .
- Catalytic Applications : Chiral this compound derivatives serve as ligands in asymmetric catalysis (e.g., hydroformylation of alkenes) and as templates for porous metal-organic frameworks (MOFs) in enantiomer separation .
Q. What methodological challenges arise in resolving contradictory thermodynamic data for this compound (e.g., boiling points)?
- Data Validation : Conflicting boiling points (363.15 K vs. 493.95 K) stem from measurement techniques (e.g., static vs. dynamic methods) and sample purity. Use high-vacuum distillation coupled with GC-MS to minimize decomposition and validate results .
- Uncertainty Quantification : Apply error propagation models to account for measurement uncertainties (e.g., ±1–3 K as noted in NIST data) .
Q. What mechanisms underlie this compound-induced neurotoxicity, and how can they be modeled in vitro?
- Mechanisms : this compound metabolizes to 2,5-hexanedione, which cross-links neurofilament proteins via pyrrole adduct formation, leading to axonal swelling and motor deficits .
- In Vitro Models : Use SH-SY5Y neuronal cells exposed to 0.5–2 mM this compound for 24–72 hours. Assess cytoskeletal disruption via immunofluorescence (e.g., β-III tubulin fragmentation) and oxidative stress markers (e.g., glutathione depletion) .
Q. How does this compound function in biomass conversion to value-added chemicals?
- Role in Catalysis : this compound is a key intermediate in the catalytic upgrading of cellulose to liquid alkanes. It undergoes dehydrogenation to 2,5-hexanedione, which is further hydrodeoxygenated to linear alkanes over Pt/WO3 catalysts .
- Process Optimization : Use continuous-flow reactors with H2 pressures of 20–40 bar and temperatures of 150–200°C to maximize yield (>80%) and minimize side reactions (e.g., polymerization) .
Q. Methodological Guidance
Q. How to address variability in toxicological outcomes across rodent strains exposed to this compound?
- Strain-Specific Responses : Pigmented rats (e.g., Norwegian Brown) exhibit slower neurotoxic progression than albino strains due to melanin’s protective role against oxidative stress .
- Statistical Approaches : Use mixed-effects models to account for inter-strain variability and ensure sample sizes ≥10 per group for robust ANOVA analysis .
Q. What analytical techniques are optimal for quantifying this compound degradation products in environmental samples?
Properties
IUPAC Name |
hexane-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMBHFSEKCCCBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Record name | 2,5-HEXANEDIOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871000 | |
Record name | 2,5-Hexanediol | |
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Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [ICSC] Light yellow viscous liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID. | |
Record name | 2,5-Hexanediol | |
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Record name | 2,5-HEXANEDIOL | |
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Boiling Point |
216 °C | |
Record name | 2,5-HEXANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
101 °C | |
Record name | 2,5-HEXANEDIOL | |
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Solubility |
Solubility in water: freely soluble | |
Record name | 2,5-HEXANEDIOL | |
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Density |
Relative density (water = 1): 0.97 | |
Record name | 2,5-HEXANEDIOL | |
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Vapor Density |
Relative vapor density (air = 1): 4.1 | |
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CAS No. |
2935-44-6 | |
Record name | 2,5-Hexanediol | |
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Record name | 2,5-Hexanediol | |
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Record name | 2,5-HEXANEDIOL | |
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Record name | 2,5-Hexanediol | |
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Record name | 2,5-Hexanediol | |
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Record name | Hexane-2,5-diol | |
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Record name | 2,5-HEXANEDIOL | |
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Melting Point |
43 °C | |
Record name | 2,5-HEXANEDIOL | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0280 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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